2,3-Dimethoxy-L-phenylalanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-L-phenylalanine can be achieved through the biocatalytic synthesis using engineered phenylalanine ammonia-lyase from Petroselinum crispum . The reaction conditions typically involve the use of ammonia elimination and addition reactions, focusing on substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalytic processes involving phenylalanine ammonia-lyase variants tailored for high synthetic value phenylalanine analogues is a promising approach .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-L-phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific temperature and pH conditions to optimize the reaction .
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which are valuable in pharmaceutical and chemical industries .
Scientific Research Applications
2,3-Dimethoxy-L-phenylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-L-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine . These neurotransmitters are crucial for various physiological processes, including mood regulation and cognitive function. The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in neurotransmitter synthesis and signaling pathways .
Comparison with Similar Compounds
- 3,4-Dimethoxy-L-phenylalanine
- 3-Bromo-4-methoxy-phenylalanine
- L-DOPA
Comparison: 2,3-Dimethoxy-L-phenylalanine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties The presence of methoxy groups at positions 2 and 3 rather than 3 and 4 can influence its interaction with enzymes and receptors, leading to variations in its biological activity .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
JVBIWFOSWSUQAY-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)N |
Origin of Product |
United States |
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